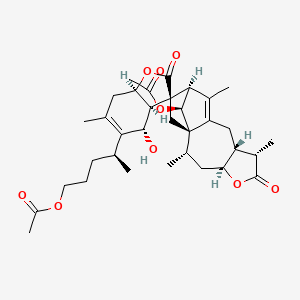

Dibritannilactone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(4S)-4-[(1'S,2'S,3R,3aS,4S,4'S,7'S,7aR,8'R,12'R,15'S)-15'-acetyloxy-4-hydroxy-2',6,7',11'-tetramethyl-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17-18,22,24-25,27-30,37H,8-14H2,1-7H3/t15-,17-,18-,22+,24-,25+,27-,28+,29+,30-,33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBHZJHMFHLPHC-HEQQUMGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@H](CC3=C([C@H]4[C@@H]([C@@]13C[C@]45[C@@H]6[C@@H](CC(=C([C@H]6O)[C@@H](C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)[C@@H](C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Architecture and Biological Significance of Neobritannilactone B: A Technical Guide

It is highly probable that the query "Dibritannilactone B" contains a typographical error and the intended compound of interest is Neobritannilactone B, a sesquiterpene lactone isolated from the plant Inula britannica. This technical guide will focus on the available scientific information for Neobritannilactone B.

Introduction

Neobritannilactone B is a naturally occurring sesquiterpene lactone found in the flowers and aerial parts of Inula britannica, a plant with a history of use in traditional medicine. This compound belongs to the eudesmanolide class of sesquiterpenoids and has garnered significant interest within the scientific community due to its potent biological activities, particularly its cytotoxic effects against various cancer cell lines. This guide provides a comprehensive overview of the chemical structure, biological functions, and relevant experimental methodologies associated with Neobritannilactone B.

Chemical Structure and Properties

The definitive chemical structure of Neobritannilactone B has been elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and various 2D-NMR techniques.

Table 1: Chemical and Physical Properties of Neobritannilactone B

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₄ | [1] |

| Molecular Weight | 266.33 g/mol | [1] |

| Class | Sesquiterpene Lactone (Eudesmanolide) | [1] |

| Source | Inula britannica | [1] |

Note: Detailed spectroscopic data (¹H-NMR, ¹³C-NMR) is typically found in the primary literature reporting the compound's isolation and has not been fully compiled in publicly available databases.

Biological Activity and Signaling Pathways

Neobritannilactone B has demonstrated significant biological activity, primarily in the realms of oncology and inflammation.

Cytotoxic and Apoptotic Effects

Neobritannilactone B has been identified as a potent apoptosis-inducing agent in several human cancer cell lines. Studies have shown its efficacy against colon cancer (COLO 205, HT-29), gastric adenocarcinoma (AGS), and leukemia (HL-60) cells.[2] The pro-apoptotic activity of Neobritannilactone B is suggested to be more potent than that of some of its structural analogs, such as neobritannilactone A.[2]

Table 2: Cytotoxic Activity of Neobritannilactone B and Related Compounds

| Compound | Cell Line | Activity | Reference |

| Neobritannilactone B | COLO 205, HT-29, AGS, HL-60 | Potent apoptosis-inducing agent | [2] |

| Acetylneobritannilactone B | COLO 205, HT-29, AGS, HL-60 | Potent apoptosis-inducing agent | [2] |

| Neobritannilactone A | COLO 205, HT-29, AGS, HL-60 | Less potent than Neobritannilactone B | [2] |

| 6β-O-(2-methylbutyryl) britannilactone | COLO 205, HT-29, AGS, HL-60 | Less potent than Neobritannilactone B | [2] |

Anti-inflammatory Activity

Sesquiterpene lactones from Inula britannica have been shown to possess anti-inflammatory properties. While specific studies on Neobritannilactone B are part of a broader investigation of extracts, related compounds from the same plant have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] This anti-inflammatory action is often mediated through the inhibition of the NF-κB signaling pathway.

Below is a generalized diagram illustrating the proposed anti-inflammatory signaling pathway for sesquiterpene lactones from Inula britannica.

Experimental Protocols

Isolation of Neobritannilactone B from Inula britannica

The following is a generalized workflow for the isolation of sesquiterpene lactones, including Neobritannilactone B, from Inula britannica. Specific details may vary based on the primary literature.

Detailed Methodologies:

-

Extraction: The air-dried and powdered aerial parts of Inula britannica are typically extracted with a polar solvent like methanol or ethanol at room temperature. The process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Neobritannilactone B is typically found in the chloroform fraction.

-

Chromatographic Purification: The chloroform fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure Neobritannilactone B.

-

Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry.

Conclusion

Neobritannilactone B, a sesquiterpene lactone from Inula britannica, stands out as a promising natural product with significant cytotoxic and potential anti-inflammatory activities. Its ability to induce apoptosis in various cancer cell lines warrants further investigation for its potential as a lead compound in drug development. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by Neobritannilactone B to fully understand its therapeutic potential. The development of synthetic routes to this compound would also be beneficial for structure-activity relationship studies and to provide a sustainable source for further pharmacological evaluation.

References

The Discovery and Origin of Dibritannilactone B: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and initial biological characterization of Dibritannilactone B, a sesquiterpenoid lactone. The document details the isolation of this compound from its natural source, Inula britannica, and presents the experimental protocols for its purification and structure elucidation. Furthermore, this guide includes a thorough description of the in vitro anti-inflammatory activity of this compound, supported by quantitative data and detailed methodologies. Visual diagrams are provided to illustrate key experimental workflows and structural relationships, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of modern drug development. Terpenoids, a large and structurally diverse class of secondary metabolites, have historically yielded numerous therapeutic agents. Within this class, sesquiterpenoid lactones are of particular interest due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide focuses on this compound, a sesquiterpenoid lactone discovered from the plant Inula britannica.

Discovery and Origin

This compound was first isolated and characterized by a team of researchers led by Hui-Zi Jin and Wei-Dong Zhang from the School of Pharmacy at Shanghai Jiao Tong University.[1]

-

Natural Source : The compound was isolated from the aerial parts of the plant Inula britannica.[1]

-

Plant Material Collection : The plant material was collected in Heilongjiang province, People's Republic of China, in September 2012.[1]

-

Voucher Specimen : A voucher specimen, identified as No. IB201209, has been deposited at the School of Pharmacy, Shanghai Jiao Tong University, for future reference.[1]

Physicochemical Properties of this compound

The initial characterization of this compound provided the following physicochemical data:[1]

| Property | Value |

| Appearance | White amorphous powder |

| Molecular Formula | C₃₄H₄₆O₉ |

| HRESIMS | m/z 599.3187 [M + H]⁺ (calculated for C₃₄H₄₇O₉, 599.3215) |

| Specific Rotation | [α]²⁰D +79.0 (c 0.1, MeOH) |

| Infrared (KBr) νₘₐₓ (cm⁻¹) | 3440, 2965, 1766, 1634, 1459, 1384, 1079 |

Experimental Protocols

Isolation of this compound

The following protocol details the extraction and purification of this compound from Inula britannica.[1]

Starting Material: 15.0 kg of air-dried and powdered aerial parts of Inula britannica.

-

Extraction:

-

The powdered plant material was percolated with 95% ethanol (EtOH) three times, with each percolation lasting 24 hours at room temperature.

-

The combined ethanol extracts were concentrated under reduced pressure to yield a residue extract of 1.8 kg.

-

-

Solvent Partitioning:

-

The residue extract was suspended in water (H₂O) and sequentially partitioned with petroleum ether (PE), dichloromethane (CH₂Cl₂), and ethyl acetate (EA).

-

-

Column Chromatography (Initial Fractionation):

-

The CH₂Cl₂ fraction (113.8 g) was subjected to silica gel column chromatography.

-

Elution was performed with a gradient of CH₂Cl₂/MeOH (from 100:0 to 1:1, v/v), yielding eleven fractions (Fr. 1 to Fr. 11).

-

-

Further Chromatographic Separation:

-

Fraction 6 (12.0 g) was further separated using column chromatography on macroporous resin MCI and silica gel, eluting with CH₂Cl₂/MeOH (100:0 to 1:1, v/v), to give subfractions 6a to 6g.

-

Subfraction 6a was chromatographed on a Sephadex LH-20 column.

-

The resulting fractions were then purified by preparative High-Performance Liquid Chromatography (HPLC) using 55% acetonitrile (CH₃CN) as the mobile phase.

-

Final Yield: 60.0 mg of this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.[1][2] High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established the molecular formula.[1][2] Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), were employed to determine the planar structure and relative stereochemistry.[2] Key NOESY correlations were instrumental in confirming the spatial arrangement of the molecule.[1][2]

Biological Activity: Anti-inflammatory Effects

This compound was evaluated for its anti-inflammatory activity by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][3]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture and Seeding:

-

RAW 264.7 macrophage cells were cultured and harvested.

-

The cells were seeded in 96-well plates at a density of 1 x 10⁵ cells per well.[1]

-

-

Treatment:

-

The cells were pre-treated with various concentrations of this compound (0.4, 2.0, 10.0, and 50.0 µM) for 30 minutes.[1]

-

-

Stimulation:

-

Following pre-treatment, the cells were stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response and NO production.[1]

-

-

Quantification of Nitric Oxide:

Quantitative Results

The inhibitory effect of this compound and related compounds on LPS-induced NO production is summarized in the table below.[2][3]

| Compound | IC₅₀ (µM) for NO Inhibition |

| This compound | 43.77 |

| Dibritannilactone C | 49.44 |

| Dibritannilactone D | 25.08 |

| Dibritannilactone E | 29.18 |

| Japonicone T | 4.30 |

| Inulanolide A | 4.20 |

| Japonicone S | 4.30 |

| Inulanolide C | 4.90 |

Conclusion

This compound is a novel sesquiterpenoid lactone isolated from Inula britannica. The detailed protocols for its isolation and the evaluation of its anti-inflammatory activity provide a solid foundation for further research. While its in vitro anti-inflammatory activity is moderate compared to some other isolated compounds, the unique structural features of this compound may warrant further investigation into its mechanism of action and potential for chemical modification to enhance its biological effects. This guide serves as a comprehensive technical resource for scientists and researchers interested in the continued exploration of this and other natural products for therapeutic applications.

References

The Quest for Dibritannilactone B: A Technical Guide to its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source and isolation of Dibritannilactone B, a sesquiterpene lactone of significant interest to the scientific community. While specific data for this compound is limited in publicly available literature, this document compiles and extrapolates from research on closely related compounds isolated from the same natural source, offering a robust framework for its purification and study.

Natural Source: The Inula britannica Plant

This compound is a secondary metabolite found in the plant species Inula britannica, a member of the Asteraceae family.[1][2] This plant, commonly known as British yellowhead or meadow fleabane, has a history of use in traditional Chinese and Kampo medicine for treating various ailments, including inflammation, bronchitis, and digestive disorders.[1][2] The flowers and aerial parts of Inula britannica are particularly rich sources of a diverse array of bioactive compounds, including a significant number of sesquiterpene lactones.[1][2]

Isolation Methodology: A Multi-Step Chromatographic Approach

The isolation of this compound from Inula britannica is a meticulous process that relies on a series of chromatographic techniques to separate it from a complex mixture of other phytochemicals. While a specific protocol for this compound is not explicitly detailed in the reviewed literature, the following procedure is adapted from established methods for isolating structurally similar sesquiterpenoid lactones, such as Neobritannilactone B and 1-O-acetylbritannilactone, from the same plant source.

Experimental Protocol:

2.1.1. Plant Material and Extraction:

-

Plant Material: The dried flowers of Inula britannica are the preferred starting material.

-

Extraction: The dried and powdered flowers are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

2.1.2. Solvent Partitioning:

-

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction is where sesquiterpene lactones, including this compound, are predominantly found. This fraction is collected and concentrated.

2.1.3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is a mixture of petroleum ether and ethyl acetate, with the concentration of ethyl acetate progressively increased (e.g., from 50:1 to 1:1 v/v).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.

-

-

Sephadex LH-20 Column Chromatography: Fractions enriched with the desired sesquiterpene lactones are further purified using a Sephadex LH-20 column, with methanol typically used as the eluent. This step helps to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 reversed-phase column.

-

Mobile Phase: A typical mobile phase is a mixture of methanol and water or acetonitrile and water, run in an isocratic or gradient mode.

-

Detection: A UV detector is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.

-

Visualized Experimental Workflow:

Quantitative Data

Specific quantitative data for the isolation of this compound, such as yield and purity from a given amount of starting material, are not explicitly available in the reviewed scientific literature. However, data for a closely related sesquiterpene lactone, Neobritannilactone B, isolated from the same plant, can provide a useful reference point.

| Compound | Starting Material | Extraction Solvent | Yield (from crude extract) | Purity | Reference |

| Neobritannilactone B | Dried flowers of Inula britannica | 95% Ethanol | 0.002% (102 mg from 5 kg) | >98% (by HPLC) | (Qi et al., 2008) |

| This compound | Dried flowers of Inula britannica | 95% Ethanol | Data not available | Data not available | - |

Structure Elucidation

The structure of this compound would be determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry of the molecule.

While the specific spectroscopic data for this compound is not provided in the searched literature, the data for Neobritannilactone B can serve as a comparative guide for researchers working on its identification.

Hypothesized Biological Activity and Signaling Pathway

Sesquiterpene lactones isolated from Inula britannica have demonstrated a range of biological activities, with anti-inflammatory and anticancer effects being the most prominent. Many sesquiterpene lactones are known to exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a key regulator of the inflammatory response and cell survival, and its dysregulation is implicated in various diseases, including cancer.

While the direct effect of this compound on the NF-κB pathway has not been reported, it is plausible that it shares a similar mechanism of action with other structurally related sesquiterpene lactones. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.

Proposed NF-κB Inhibition Pathway:

Conclusion

This compound represents a promising natural product from Inula britannica with potential therapeutic applications. While further research is required to fully elucidate its isolation parameters, quantitative yield, and specific biological mechanisms, this guide provides a solid foundation for researchers to embark on the study of this intriguing sesquiterpene lactone. The methodologies and hypothesized pathways presented herein, based on data from closely related compounds, offer a clear and actionable starting point for future investigations into the chemistry and pharmacology of this compound.

References

- 1. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Dibritannilactone B in Inula britannica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Dibritannilactone B, a sesquiterpenoid lactone found in the medicinal plant Inula britannica. Due to the current lack of a definitively elucidated chemical structure for this compound in publicly accessible scientific literature, this document presents a hypothesized pathway based on the established biosynthesis of related and structurally similar sesquiterpenoid lactones within the Asteraceae family, particularly those also identified in Inula britannica. The guide details the enzymatic steps from primary metabolism to the formation of the sesquiterpenoid backbone and subsequent oxidative modifications leading to a proposed precursor, britannilactone. A putative final dimerization step to yield this compound is also proposed. This whitepaper includes detailed experimental protocols for the characterization of key enzymes in this pathway, a summary of quantitative data on related compounds, and workflow diagrams to facilitate further research and drug development efforts.

Introduction

Inula britannica, commonly known as British yellowhead or meadow fleabane, is a perennial plant belonging to the Asteraceae family. It has a long history of use in traditional medicine, particularly in Traditional Chinese Medicine where it is known as 'Xuan Fu Hua'[1]. The medicinal properties of I. britannica are largely attributed to its rich content of secondary metabolites, including flavonoids and a diverse array of terpenoids, most notably sesquiterpenoid lactones (STLs)[1]. These STLs exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects[1].

This compound is a lesser-known sesquiterpenoid lactone from I. britannica. While the biosynthesis of many STLs in the Asteraceae family has been a subject of extensive research, the specific pathway leading to this compound has not been fully elucidated. This guide aims to bridge this knowledge gap by proposing a putative biosynthetic pathway, detailing the key enzymatic players, and providing the necessary experimental frameworks for its validation.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of sesquiterpenoid lactone formation, originating from the mevalonate (MVA) pathway in the cytoplasm. The pathway can be conceptually divided into three main stages: the formation of the universal C15 precursor, the cyclization and initial oxidative modifications to form the core sesquiterpenoid lactone structure, and the final tailoring steps to yield this compound.

Stage 1: Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis begins with the condensation of three molecules of acetyl-CoA to form the C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the mevalonate pathway. Subsequently, farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to generate the C15 precursor, farnesyl pyrophosphate (FPP).

Stage 2: Formation of the Germacranolide Precursor, Costunolide

This stage involves the cyclization of the linear FPP molecule and a series of oxidative modifications to form the foundational germacranolide structure.

-

Germacrene A Synthesis: The first committed step in sesquiterpenoid lactone biosynthesis is the cyclization of FPP to (+)-germacrene A, catalyzed by germacrene A synthase (GAS) .

-

Germacrene A Oxidation: The highly reactive germacrene A is then hydroxylated at the C12 methyl group by a cytochrome P450 monooxygenase, germacrene A oxidase (GAO) , to form germacra-1(10),4,11(13)-trien-12-ol. This is followed by a two-step oxidation to the corresponding carboxylic acid, germacrene A acid.

-

Costunolide Formation: The final step in this stage is the formation of the characteristic γ-lactone ring. Costunolide synthase (COS) , another cytochrome P450 enzyme, catalyzes the hydroxylation of germacrene A acid at the C6 position, which is followed by a spontaneous dehydration and lactonization to yield costunolide.

Stage 3: Putative Tailoring Steps to this compound

The structural diversity of sesquiterpenoid lactones in I. britannica arises from the downstream modifications of costunolide. Based on the structures of other known lactones in this plant, such as britannilactone, a series of hydroxylations and acetylations are expected.

-

Formation of Britannilactone: Further enzymatic hydroxylations and potentially other modifications of the costunolide scaffold lead to the formation of britannilactone.

-

Putative Dimerization to this compound: The prefix "Di-" in this compound suggests a dimeric structure. It is hypothesized that this compound is formed through the dimerization of two molecules of a britannilactone-like monomer. This dimerization could be either an enzyme-catalyzed reaction, possibly involving a laccase or peroxidase, or a non-enzymatic process under specific physiological conditions within the plant cell.

The proposed biosynthetic pathway is illustrated in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not available, studies on the accumulation of other major sesquiterpenoid lactones in Inula britannica provide valuable context for understanding the metabolic flux through this pathway. The following table summarizes the content of several key sesquiterpenoid lactones in the flowers of I. britannica, as determined by High-Performance Liquid Chromatography (HPLC).

| Compound | Content (% of dry weight) | Analytical Method | Reference |

| Britannin | 0.19% | HPLC | [2] |

| Inuchinenolide C | 0.023% | HPLC | [2] |

Note: The content of sesquiterpenoid lactones can vary significantly depending on the plant's developmental stage, geographical origin, and environmental conditions.

Experimental Protocols

The elucidation and characterization of the proposed biosynthetic pathway for this compound would require a series of key experiments. Below are detailed methodologies for the functional characterization of the core enzymes.

Cloning and Heterologous Expression of Germacrene A Synthase (GAS)

Objective: To isolate the gene encoding GAS from I. britannica and express it in a heterologous host to confirm its enzymatic activity.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the young leaves or flowers of I. britannica using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification: Degenerate primers, designed based on conserved regions of known plant GAS genes, are used to amplify a partial GAS sequence from the cDNA. The full-length gene is then obtained using Rapid Amplification of cDNA Ends (RACE).

-

Vector Construction: The full-length GAS open reading frame is cloned into a yeast expression vector (e.g., pYES-DEST52) and an Agrobacterium tumefaciens binary vector (e.g., pCAMBIA) for plant transient expression.

-

Heterologous Expression in Yeast: The yeast expression construct is transformed into a suitable Saccharomyces cerevisiae strain. The transformed yeast is cultured in an appropriate medium to induce gene expression.

-

Metabolite Extraction and Analysis: The yeast culture is extracted with an organic solvent (e.g., hexane or ethyl acetate). The extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the production of germacrene A.

-

Transient Expression in Nicotiana benthamiana: The Agrobacterium binary vector is transformed into A. tumefaciens. The transformed Agrobacterium is infiltrated into the leaves of N. benthamiana. After a few days of incubation, the infiltrated leaf tissue is harvested, and metabolites are extracted and analyzed by GC-MS.

Functional Characterization of Costunolide Synthase (COS)

Objective: To identify and characterize the cytochrome P450 enzyme responsible for the conversion of germacrene A acid to costunolide.

Methodology:

-

Candidate Gene Identification: Putative cytochrome P450 genes are identified from a transcriptome database of I. britannica based on homology to known COS genes from other Asteraceae species.

-

Co-expression in Yeast: A yeast strain is engineered to produce germacrene A acid by co-expressing genes for FPP synthase, GAS, and GAO. The candidate COS genes are then individually transformed into this engineered yeast strain.

-

Metabolite Analysis: The yeast cultures are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) for the production of costunolide.

-

In Vitro Enzyme Assays: The COS enzyme is expressed in yeast and microsomes are isolated. The enzymatic activity is assayed by incubating the microsomes with germacrene A acid and NADPH. The reaction products are then extracted and analyzed by LC-MS.

The following diagram illustrates a typical experimental workflow for enzyme characterization:

Caption: Experimental workflow for enzyme characterization.

Conclusion and Future Perspectives

This technical guide has outlined the putative biosynthetic pathway of this compound in Inula britannica, drawing upon the established knowledge of sesquiterpenoid lactone biosynthesis in related species. The proposed pathway provides a solid foundation for future research aimed at fully elucidating the enzymatic steps and regulatory mechanisms involved in the production of this and other bioactive molecules in I. britannica.

The immediate next step is the definitive structural elucidation of this compound. Following this, the experimental protocols detailed herein can be employed to identify and characterize the specific enzymes responsible for its formation, particularly the putative dimerization enzyme. A deeper understanding of this biosynthetic pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open up avenues for the biotechnological production of this compound and other valuable sesquiterpenoid lactones for pharmaceutical applications. The use of metabolic engineering and synthetic biology approaches in microbial or plant-based systems could provide a sustainable and scalable source of these complex natural products.

References

Physical and chemical properties of Dibritannilactone B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibritannilactone B is a natural product that has been identified and cataloged. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of detailed information regarding its physical, chemical, and biological properties. This guide serves to consolidate the currently available data and highlight the areas where further research is critically needed. At present, the information necessary for a complete technical whitepaper, including detailed experimental protocols and signaling pathway visualizations, is not available in the public domain.

Chemical and Physical Properties

The known properties of this compound are limited to its basic molecular identifiers and physical state. This information is crucial for the initial identification and handling of the compound in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1829580-18-8 | N/A |

| Molecular Formula | C₃₄H₄₆O₉ | [1] |

| Molecular Weight | 598.72 g/mol | [1] |

| Physical Description | Powder | [1] |

| Purity | >98% | [1] |

Data Gaps: Crucial physical and chemical data points remain uncharacterized in the available literature. These include, but are not limited to:

-

Melting Point

-

Boiling Point

-

Solubility in various solvents

-

Specific rotation

-

Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, Infrared Spectroscopy, UV-Vis Spectroscopy)

The absence of detailed spectroscopic data prevents a thorough structural confirmation and analysis, which is a fundamental requirement for any further research and development.

Experimental Protocols

A comprehensive search for experimental protocols related to this compound yielded no specific methodologies for its synthesis, isolation, or purification. While general methods for the synthesis and isolation of other complex lactones exist, their direct applicability to this compound cannot be assumed without experimental validation.

Needed Experimental Protocols:

-

Total Synthesis: A validated, multi-step total synthesis protocol is necessary for producing the compound in sufficient quantities for research and to confirm its proposed structure.

-

Isolation from Natural Sources: Detailed protocols for the extraction and purification of this compound from its source organism are required. This would include information on the source material, extraction solvents, and chromatographic techniques.

-

Analytical Methods: Standardized analytical methods for the quantification and quality control of this compound are needed. This includes the development of HPLC, GC, or other relevant analytical procedures.

Biological Activity and Mechanism of Action

There is currently no published data on the biological activity, mechanism of action, or any associated signaling pathways for this compound. While other lactones have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, the bioactivity of this compound remains to be investigated.

Areas for Future Investigation:

-

High-Throughput Screening: The compound should be subjected to a battery of high-throughput screening assays to identify any potential biological activities.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies will be required to elucidate the underlying mechanism of action.

-

Signaling Pathway Analysis: Identification of the molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

Visualization of Logical Relationships

Due to the lack of experimental data on synthesis, workflows, or biological pathways for this compound, the creation of detailed Graphviz diagrams as requested is not feasible. A logical workflow for future research can, however, be proposed.

Caption: A proposed workflow for the future research and development of this compound.

Conclusion

This compound represents a scientific unknown. While its basic molecular identity has been established, the critical data required for its consideration as a compound of interest for researchers, scientists, and drug development professionals is absent from the current body of scientific literature. The path forward for this compound necessitates a foundational research effort to fully characterize its physical and chemical properties, develop robust synthesis and isolation protocols, and explore its potential biological activities. Without this fundamental data, any in-depth technical assessment remains speculative. This document serves as a call for foundational research into this novel natural product.

References

Dibritannilactone B CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Dibritannilactone B, also known as Rubriflordilactone B, is a naturally occurring bisnortriterpenoid isolated from Schisandra rubriflora. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the methodologies used for its characterization.

| Property | Value | Source |

| CAS Number | 1829580-18-8 | [1] |

| Molecular Formula | C₂₈H₃₀O₆ | [2] |

| Synonym | Rubriflordilactone B | [2] |

Biological Activity: Anti-HIV-1 Potential

This compound has demonstrated noteworthy biological activity, particularly as an inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication.

| Activity | Measurement | Value | Source |

| Anti-HIV-1 Activity | EC₅₀ | 9.75 µg/mL | [3] |

The EC₅₀ value represents the concentration of this compound required to inhibit 50% of HIV-1 replication in vitro. This section outlines the typical experimental protocols employed to determine such anti-HIV-1 activity.

Experimental Protocols for Anti-HIV-1 Activity Assessment

The following are detailed methodologies analogous to those used in the evaluation of novel anti-HIV-1 compounds.

1. Cell Line Maintenance and Virus Propagation:

-

Cell Lines: Human T-cell lines susceptible to HIV-1 infection, such as MT-4 or C8166, are commonly used. These cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine (2 mM), and antibiotics (e.g., 50 μg/mL gentamicin) in a humidified atmosphere of 5% CO₂ at 37°C.

-

Virus Stock: Laboratory-adapted strains of HIV-1, such as HIV-1 IIIB or 899A, are propagated in the selected T-cell line. The viral titer is determined by methods such as the endpoint dilution assay, measuring the tissue culture infectious dose (TCID₅₀).

2. Cytotoxicity Assay:

Prior to assessing antiviral activity, the cytotoxicity of this compound on the host cells is determined to ensure that any observed antiviral effect is not due to cell death.

-

Method: The MTT assay is a common method.

-

Seed MT-4 cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate for a period that mirrors the antiviral assay (e.g., 4-5 days).

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).

-

Measure the absorbance at 570 nm. The 50% cytotoxic concentration (CC₅₀) is then calculated.

-

3. Anti-HIV-1 Assay (Syncytium Formation Inhibition):

This assay is suitable for HIV-1 strains that induce the formation of syncytia (multinucleated giant cells) in infected T-cell lines like C8166.

-

Protocol:

-

Pre-incubate HIV-1 (at a predetermined multiplicity of infection, MOI) with various concentrations of this compound for 1 hour at 37°C.

-

Add the virus-compound mixture to C8166 cells seeded in a 96-well plate.

-

Incubate the plate at 37°C in a CO₂ incubator.

-

After 3-4 days, visually inspect the wells under a microscope and count the number of syncytia.

-

The EC₅₀ is the concentration of this compound that reduces the number of syncytia by 50% compared to the virus control (no compound).

-

4. Anti-HIV-1 Assay (p24 Antigen Capture ELISA):

This method quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.

-

Protocol:

-

Infect MT-4 cells with HIV-1 in the presence of varying concentrations of this compound.

-

Culture the cells for a defined period (e.g., 4-5 days).

-

Collect the culture supernatant.

-

Perform a p24 antigen capture ELISA on the supernatant according to the manufacturer's instructions. Briefly, the supernatant is added to wells coated with an anti-p24 antibody, followed by the addition of a second, enzyme-linked anti-p24 antibody. A substrate is then added, and the resulting colorimetric change is measured.

-

The amount of p24 is quantified by comparison to a standard curve of known p24 concentrations.

-

The EC₅₀ is the concentration of this compound that reduces the p24 antigen level by 50% compared to the virus control.

-

Signaling Pathways and Mechanism of Action: Areas for Future Research

Currently, there is a lack of specific published research detailing the direct effects of this compound on cellular signaling pathways or its precise mechanism of anti-HIV-1 action. However, based on the activity of other compounds isolated from the Schisandra genus, several pathways warrant investigation.

Compounds from Schisandra chinensis have been shown to modulate the Nrf2 and NF-κB signaling pathways, which are involved in cellular stress responses and inflammation.[4][5][6][7] Given that HIV-1 replication is intricately linked with the host cell's signaling and metabolic state, it is plausible that this compound may exert its antiviral effects through the modulation of such pathways.

Potential Mechanisms of Anti-HIV Action for Triterpenoids:

Triterpenoids, the class of compounds to which this compound belongs, have been reported to inhibit HIV-1 at various stages of its lifecycle.[8][9] These include:

-

Inhibition of Viral Entry: Preventing the virus from binding to host cell receptors (CD4) and co-receptors (CCR5 or CXCR4).

-

Inhibition of Reverse Transcriptase: Blocking the conversion of the viral RNA genome into DNA.

-

Inhibition of Integrase: Preventing the integration of the viral DNA into the host cell's genome.

-

Inhibition of Protease: Hindering the processing of viral proteins necessary for the assembly of new, infectious virions.

-

Inhibition of Viral Maturation: Interfering with the final steps of virion assembly and release.[8][9]

Future research should focus on elucidating which, if any, of these mechanisms are employed by this compound and identifying the specific cellular signaling pathways it may modulate to exert its anti-HIV-1 effects.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating the anti-HIV-1 activity of a compound like this compound and a hypothetical signaling pathway that could be investigated based on related compounds.

References

- 1. ablinc.com [ablinc.com]

- 2. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biochain.com [biochain.com]

- 4. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Schisandrin A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Schisandra chinensis Stem Ameliorates 3-Nitropropionic Acid-Induced Striatal Toxicity via Activation of the Nrf2 Pathway and Inhibition of the MAPKs and NF-κB Pathways [frontiersin.org]

- 7. Schisandra chinensis Stem Ameliorates 3-Nitropropionic Acid-Induced Striatal Toxicity via Activation of the Nrf2 Pathway and Inhibition of the MAPKs and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triterpene Derivatives that Inhibit Human Immunodeficiency Virus Type 1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Sesquiterpenoid Lactones: A Technical Guide for Drug Discovery

For Immediate Release

Sesquiterpenoid lactones (SLs), a diverse group of over 5000 naturally occurring phytochemicals primarily found in the Asteraceae family, are emerging as promising candidates for the development of novel therapeutics.[1][2] Characterized by a 15-carbon backbone and a lactone ring, these compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of SLs, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The therapeutic potential of many SLs is linked to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic sites on biological molecules, particularly the sulfhydryl groups of cysteine residues in proteins, via Michael-type addition.[6] This reactivity allows SLs to modulate the function of key proteins involved in various cellular processes, making them potent bioactive molecules.

Anti-inflammatory Activity

A significant body of research has highlighted the potent anti-inflammatory properties of sesquiterpenoid lactones.[7][8][9][10] Their mechanism of action often involves the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[6][11][12][13] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[10][12]

Several SLs, such as parthenolide, helenalin, and cynaropicrin, have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα, or by directly alkylating the p65 subunit of NF-κB, thereby blocking its DNA binding capacity.[6][10][13] Additionally, SLs can modulate other inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[1][10]

Quantitative Data: Anti-inflammatory Activity of Sesquiterpenoid Lactones

| Sesquiterpenoid Lactone | Assay | Cell Line/Model | IC50/EC50 | Reference |

| Lactucopicrin | NF-κB Inhibition | THP-1 macrophages | 10.6 µM | [14] |

| Lactucin | NF-κB Inhibition | THP-1 macrophages | 33.9 µM | [14] |

| Lavandolide D | NO Production Inhibition | RAW 264.7 macrophages | 3.31 µM | [15] |

| Parthenolide | IKK Inhibition | In vitro | ~5 µM | [13] |

| 7-Hydroxyfrullanolide | NF-κB Inhibition | Human PBMCs | Dose-dependent | [12] |

Anticancer Activity

The anticancer potential of sesquiterpenoid lactones is a rapidly growing area of research.[5][11][16][17] These compounds have demonstrated cytotoxic and pro-apoptotic effects against a variety of cancer cell lines.[4][5][18] The mechanisms underlying their anticancer activity are multifactorial and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[11][16][17]

SLs can trigger apoptosis through both intrinsic and extrinsic pathways by modulating the expression of key regulatory proteins such as Bax and Bcl-2, activating caspases, and inducing DNA damage.[4][5] Furthermore, their ability to inhibit pro-survival signaling pathways like NF-κB and PI3K/Akt/mTOR contributes to their anticancer efficacy and their potential to overcome drug resistance.[11][19]

Quantitative Data: Cytotoxic Activity of Sesquiterpenoid Lactones (IC50 values in µM)

| Sesquiterpenoid Lactone | A549 (Lung) | SK-OV-3 (Ovarian) | SK-MEL-2 (Melanoma) | HCT15 (Colon) | MCF-7 (Breast) | Reference |

| Ambrosin | - | - | - | - | 25 | [5] |

| Cynaropicrin | 0.29 - 8.48 | 0.29 - 8.48 | 0.29 - 8.48 | 0.29 - 1.37 | - | [20] |

| Dehydrocostus lactone | - | - | - | - | - | [5] |

| Polymatin B | - | - | - | >20 | - | [2][21] |

| 11ß,13-dihydrovernodalol | - | - | - | - | 1.6 (JIMT-1) | [22] |

Note: Ranges in IC50 values for Cynaropicrin reflect data from different studies.

Antimicrobial Activity

Sesquiterpenoid lactones also possess a broad range of antimicrobial activities against bacteria and fungi.[6][20] Their lipophilic nature allows them to disrupt microbial cell membranes, leading to cell death. The α-methylene-γ-lactone moiety is also crucial for their antimicrobial effects.[3]

Several SLs have shown significant inhibitory activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and pathogenic fungi.[6][17][19] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Data: Antimicrobial Activity of Sesquiterpenoid Lactones (MIC values in µg/mL)

| Sesquiterpenoid Lactone | S. aureus | P. aeruginosa | E. coli | C. albicans | T. rubrum | Reference |

| Costunolide | - | - | - | - | 31.25 | [17] |

| Eremanthin | - | - | - | - | 62.5 | [17] |

| Laurenobiolide | 7.8 | - | - | - | - | |

| Guaianolide Mix (12 & 13) | 62.5 | 46.8 | 125 | - | - | [3] |

| Chlojaponol B | - | - | - | - | - | [19] |

Neuroprotective Effects

Emerging evidence suggests that sesquiterpenoid lactones may also exert neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's.[23][24][25][26][27] Their anti-inflammatory and antioxidant properties are thought to contribute to their neuroprotective mechanisms. For instance, isoatriplicolide tiglate has shown significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells.[23][24]

Key Signaling Pathways and Experimental Workflows

The biological activities of sesquiterpenoid lactones are underpinned by their interaction with critical cellular signaling pathways. Understanding these interactions is paramount for targeted drug development.

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.

Caption: Modulation of the MAPK/ERK signaling pathway by sesquiterpenoid lactones.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocols

MTT Assay for Cytotoxicity Assessment

Objective: To determine the cytotoxic effect of sesquiterpenoid lactones on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

Sesquiterpenoid lactone stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the sesquiterpenoid lactone in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[28][29][30]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory activity of sesquiterpenoid lactones in a rat or mouse model of acute inflammation.

Materials:

-

Wistar rats or Swiss albino mice

-

Sesquiterpenoid lactone test compound

-

Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

1% (w/v) λ-carrageenan solution in sterile saline

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (n=5-6 per group): vehicle control, positive control, and test compound groups (at least 3 doses). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Paw Volume/Thickness Measurement: Measure the paw volume or thickness at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[1][8][23][31][32]

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the inhibitory effect of sesquiterpenoid lactones on the DNA-binding activity of NF-κB.

Materials:

-

Cell line (e.g., Jurkat T cells, RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., TNF-α, LPS)

-

Sesquiterpenoid lactone

-

Nuclear extraction kit

-

BCA protein assay kit

-

NF-κB consensus oligonucleotide probe (double-stranded)

-

[γ-³²P]ATP and T4 polynucleotide kinase (for radioactive labeling) or non-radioactive labeling kit (e.g., biotin, infrared dyes)

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel (4-6%)

-

TBE buffer

-

Loading dye

-

Phosphorimager or chemiluminescence/fluorescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with various concentrations of the sesquiterpenoid lactone for 1-2 hours, followed by stimulation with TNF-α or LPS for 30-60 minutes.

-

Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol. Determine the protein concentration of the nuclear extracts using a BCA assay.

-

Probe Labeling: Label the NF-κB oligonucleotide probe with ³²P or a non-radioactive label.

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), labeled probe, poly(dI-dC) (a non-specific competitor), and binding buffer. Incubate at room temperature for 20-30 minutes.

-

Electrophoresis: Add loading dye to the binding reactions and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer until the dye front reaches the bottom.

-

Detection: Dry the gel and expose it to a phosphor screen or X-ray film if using a radioactive probe. For non-radioactive probes, follow the manufacturer's instructions for detection.

-

Data Analysis: Analyze the resulting autoradiogram or image. A decrease in the intensity of the shifted band (protein-DNA complex) in the lanes with the sesquiterpenoid lactone indicates inhibition of NF-κB DNA binding.[7][11][25][33][34]

Conclusion

Sesquiterpenoid lactones represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation, cancer, microbial infections, and neurodegeneration makes them compelling candidates for drug discovery and development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to explore and harness the multifaceted biological activities of these remarkable natural products. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of sesquiterpenoid lactones is warranted to translate their promise into clinical applications.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 6. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. licorbio.com [licorbio.com]

- 8. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]

- 12. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Cynaropicrin - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 24. Neuroprotective effects of a sesquiterpene lactone and flavanones from Paulownia tomentosa Steud. against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Sesquiterpene Lactones as Promising Anti-Glioblastoma Drug Candidates Exerting Complex Effects on Glioblastoma Cell Viability and Proneural–Mesenchymal Transition [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchhub.com [researchhub.com]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. inotiv.com [inotiv.com]

- 32. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 33. med.upenn.edu [med.upenn.edu]

- 34. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Dibritannilactone B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential therapeutic targets of Dibritannilactone B, a sesquiterpene lactone isolated from Inula britannica. Drawing on published data for this compound and closely related compounds, this document outlines its anti-inflammatory properties, potential mechanisms of action, and detailed experimental protocols for its investigation.

Core Therapeutic Target: Inhibition of Pro-inflammatory Mediators

This compound has demonstrated anti-inflammatory activity through the inhibition of nitric oxide (NO) production. This effect is likely mediated by the suppression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. The primary therapeutic potential of this compound, therefore, lies in the modulation of inflammatory pathways.

Inferred Molecular Targets and Signaling Pathways:

While direct mechanistic studies on this compound are limited, research on other sesquiterpene lactones isolated from Inula britannica, such as parthenolide and isohelenin, provides strong evidence for the following therapeutic targets and signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Sesquiterpene lactones are well-documented inhibitors of the NF-κB pathway.[1] It is highly probable that this compound exerts its anti-inflammatory effects by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): The inhibition of NF-κB activation leads to the downregulation of iNOS and COX-2 expression, two key enzymes responsible for the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[1]

Quantitative Data

The following table summarizes the available quantitative data for the anti-inflammatory activity of this compound.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| This compound | Inhibition of LPS-induced Nitric Oxide (NO) production | RAW 264.7 | 43.77 |

Experimental Protocols

Detailed methodologies for key experiments to investigate the therapeutic targets of this compound are provided below.

3.1. Determination of Nitric Oxide (NO) Production (Griess Assay)

This protocol outlines the colorimetric quantification of nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

-

Griess Reaction:

-

Transfer 50 µL of cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[2]

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.[2]

-

-

Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.[2]

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

-

3.2. Western Blot Analysis for iNOS and COX-2 Expression

This protocol describes the detection and quantification of iNOS and COX-2 protein levels in cell lysates.

-

Cell Lysis:

-

Following treatment as described in 3.1, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.[3]

-

3.3. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection and Treatment:

-

Co-transfect HEK 293T or RAW 293T cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

After 24 hours, pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or LPS, for 6-8 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.[4]

-

Transfer the cell lysate to an opaque 96-well plate.

-

Measure the firefly luciferase activity using a luminometer after the addition of the firefly luciferase substrate.[4]

-

Subsequently, measure the Renilla luciferase activity after the addition of the Renilla luciferase substrate.[4]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as the fold change in NF-κB activity relative to the untreated control.

-

Visualizations

Diagram 1: Inferred Signaling Pathway of this compound

Caption: Inferred mechanism of this compound on the NF-κB pathway.

Diagram 2: Experimental Workflow for Assessing Anti-inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory effects.

Diagram 3: Logical Relationship of Therapeutic Potential

Caption: Logical flow of this compound's therapeutic potential.

References

- 1. Sesquiterpene lactones inhibit inducible nitric oxide synthase gene expression in cultured rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Determining the Solubility of Dibritannilactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibritannilactone B is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. However, like many other sesquiterpene lactones, it is anticipated to exhibit poor aqueous solubility, which can pose significant challenges for formulation, bioavailability, and overall drug development.[1][2] This technical guide provides a comprehensive overview of the expected solubility profile of this compound based on its chemical class and outlines a detailed experimental protocol for accurately determining its solubility in a range of relevant solvents.

Understanding the solubility of this compound is a critical first step in harnessing its therapeutic potential. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to approach the solubility assessment of this and similar compounds systematically.

Expected Solubility Profile

General Solubility Trends for Sesquiterpene Lactones:

-

High Solubility: Expected in non-polar to moderately polar organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.

-

Moderate to Good Solubility: Expected in alcohols like methanol and ethanol.[5]

-

Poor to Very Low Solubility: Expected in water and other highly polar, protic solvents.[1]

-

Variable Solubility: May be observed in hydrocarbon solvents like hexane, depending on the specific substitutions on the lactone ring.

To overcome the challenge of poor aqueous solubility, techniques such as the formation of derivatives or complexation with cyclodextrins have been successfully employed for other sesquiterpene lactones.[1][2]

Quantitative Solubility Determination

The following table is a template illustrating how experimentally determined solubility data for this compound should be presented for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Phosphate Buffered Saline (PBS) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and accurate technique for determining the thermodynamic solubility of a compound.[6]

1. Materials and Equipment:

-

This compound (pure solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

5. Data Analysis:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL and mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While specific solubility data for this compound requires experimental determination, its classification as a sesquiterpene lactone allows for informed predictions about its solubility profile. The shake-flask method detailed in this guide provides a robust and reliable approach for obtaining the accurate quantitative data necessary to advance the research and development of this promising natural product. Careful and systematic solubility assessment is a cornerstone of successful drug development, enabling rational formulation design and facilitating the transition from discovery to clinical application.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sesquiterpene lactones – occurrence and biological properties. A review | Agronomy Science [czasopisma.up.lublin.pl]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

The Stereochemical Conundrum of Rubriflordilactone B: A Technical Guide

Note: This guide addresses the stereochemistry of Rubriflordilactone B. Initial searches for "Dibritannilactone B" did not yield relevant results, and it is presumed the query pertained to the well-documented stereochemical challenges of Rubriflordilactone B.

Introduction